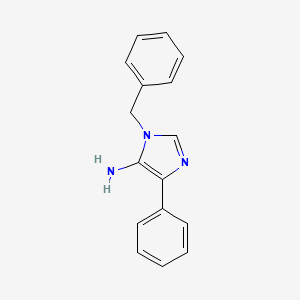

1-benzyl-4-phenyl-1H-imidazol-5-amine

Description

Contextual Significance of Imidazole (B134444) Heterocycles in Advanced Organic Synthesis and Chemical Biology

Imidazole heterocycles are of paramount importance in both advanced organic synthesis and chemical biology. Their aromatic nature and the presence of both an acidic and a basic nitrogen atom confer unique reactivity, making them valuable intermediates and catalysts in a myriad of chemical transformations. In the realm of chemical biology, the imidazole ring is a key component of the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. Furthermore, this heterocyclic system is found in purines, essential building blocks of DNA and RNA, underscoring its fundamental role in the chemistry of life. The ability of the imidazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, further enhances its utility as a molecular scaffold for the design of compounds with specific biological activities.

Overview of the 1-Benzyl-4-phenyl-1H-imidazol-5-amine Structural Motif and its Analogues in Scholarly Literature

The structural motif of this compound is characterized by the presence of a benzyl (B1604629) group at the N1 position, a phenyl group at the C4 position, and an amine group at the C5 position of the imidazole ring. While specific research on this exact compound is not extensively documented in scholarly literature, numerous studies have explored analogues that share key structural features. For instance, research into 1-benzyl-substituted imidazoles has led to the development of compounds with a range of biological activities. Similarly, 4-phenyl-imidazole derivatives have been investigated for their therapeutic potential. The introduction of an amino group at the C5 position is a critical functionalization that opens avenues for further chemical modifications and interactions with biological targets. The CAS number for this compound is 1000932-31-9, and its molecular formula is C16H15N3. biosynth.comaccelachem.com

Research Landscape and Academic Relevance of Imidazole-Amine Derivatives as Scaffolds

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-phenylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)18-12-19(16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROJJZRAHMZJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254061 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-31-9 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in 1 Benzyl 4 Phenyl 1h Imidazol 5 Amine Synthesis and Derivatization

Mechanistic Pathways of Imidazole (B134444) Ring Construction

The formation of the 1-benzyl-4-phenyl-1H-imidazol-5-amine core likely proceeds through a multicomponent reaction strategy, akin to the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govfrontiersin.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netbohrium.comnih.govresearchgate.netbeilstein-journals.org This approach involves the condensation of an amidine, an aldehyde, and an isocyanide, offering a highly efficient and atom-economical route to diversely substituted aminoimidazoles.

Intramolecular cyclization is the cornerstone of the imidazole ring formation in the proposed multicomponent synthesis of this compound. rsc.orgchim.itrsc.org Following the initial formation of a key intermediate from the reaction of the amidine, aldehyde, and isocyanide, a subsequent intramolecular nucleophilic attack leads to the closure of the five-membered ring.

Specifically, in the context of a GBB-type reaction, after the isocyanide attacks the iminium ion, a nitrilium ion intermediate is formed. The endocyclic nitrogen of the amidine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This step constitutes a formal [4+1] cycloaddition, leading to the formation of the imidazole ring. nih.govresearchgate.net A final tautomerization or a 1,3-proton shift then yields the aromatic 5-aminoimidazole product. nih.gov

Ring-opening processes are generally not favored in the final steps of imidazole synthesis, as the aromaticity of the imidazole ring provides a significant thermodynamic driving force for its formation and stability.

The most plausible mechanistic pathway for the synthesis of this compound via a multicomponent approach prominently features the in situ formation of an iminium salt. nih.govresearchgate.netresearchgate.netarkat-usa.org This reaction would likely involve benzamidine (B55565) (as the amidine source), benzaldehyde (B42025), and benzyl (B1604629) isocyanide.

The initial step is the acid-catalyzed condensation of benzaldehyde and benzamidine to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the nucleophilic benzyl isocyanide. researchgate.net This is followed by an intramolecular cyclization, as described in the previous section, to construct the imidazole ring. The use of a Lewis or Brønsted acid catalyst is crucial for the efficient generation and activation of the iminium intermediate. nih.govfrontiersin.orgresearchgate.net

Electron Transfer and Oxidative Pathways in Imidazole Synthesis

While ionic mechanisms involving nucleophilic and electrophilic intermediates are predominant in the synthesis of this compound, the potential for electron transfer and oxidative pathways should not be entirely discounted, particularly in certain synthetic variations. Imidazole moieties are known to facilitate electron transfer processes. nih.gov

Some synthetic routes to substituted imidazoles employ electrochemical methods or chemical oxidants. organic-chemistry.org For instance, an electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been reported to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org In such a process, single-electron transfer (SET) from a suitable precursor could generate a radical cation, which could then undergo a cascade of reactions, including cyclization and oxidation, to form the final imidazole product. A radical aza-Heck cyclization involving energy and electron transfer has also been described for the synthesis of related heterocyclic structures. nih.gov

In the context of forming this compound, a hypothetical oxidative pathway might involve the oxidation of a dihydroimidazole (B8729859) intermediate to the aromatic imidazole. However, in the more common multicomponent synthesis pathways, the final aromatization step is typically achieved through a non-oxidative proton shift.

Stereochemical Considerations and Regioselectivity in Imidazole Formation

For the synthesis of this compound, where no stereocenters are generated, stereochemical considerations are not a primary concern. However, the regioselectivity of the multicomponent reaction is a critical aspect. The reaction between an amidine, an aldehyde, and an isocyanide can potentially lead to different regioisomers.

In the GBB reaction, the regiochemical outcome is determined by which of the two endocyclic nitrogen atoms of the amidine intermediate participates in the intramolecular cyclization. nih.govresearchgate.net The formation of the desired 1,4,5-trisubstituted imidazole is dependent on the specific amidine used and the reaction conditions. For the synthesis of this compound, the use of benzamidine, benzaldehyde, and benzyl isocyanide would be expected to lead to the desired product through a regioselective pathway. The regioselectivity can be influenced by factors such as the choice of catalyst and solvent, which can stabilize one transition state over another. nih.gov For instance, the use of non-protic, apolar solvents can suppress the formation of alternative regioisomers. nih.gov

Influences of Solvents and Catalysts on Reaction Mechanisms

The choice of solvent and catalyst profoundly impacts the reaction mechanism, rate, and yield in the synthesis of this compound.

Catalysts: Lewis acids, such as Zirconium(IV) chloride (ZrCl₄) and Scandium(III) triflate (Sc(OTf)₃), and Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA), are commonly employed to catalyze the formation of the iminium intermediate in GBB-type reactions. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgacs.org The catalyst activates the aldehyde carbonyl group, facilitating the condensation with the amidine. The efficiency of different catalysts can vary significantly, as shown in the table below, which summarizes findings from studies on the synthesis of related 5-aminoimidazoles.

| Catalyst | Role in Mechanism | Observed Effect on Yield |

| ZrCl₄ | Lewis acid, activates aldehyde | High yields nih.govfrontiersin.orgnih.govresearchgate.netacs.org |

| Sc(OTf)₃ | Lewis acid, effective in aqueous media | Widely used, high yields researchgate.netbeilstein-journals.org |

| p-TsOH | Brønsted acid, protonates aldehyde | Moderate to good yields nih.govfrontiersin.org |

| ZnCl₂ | Lewis acid | Lower yields compared to ZrCl₄ nih.govfrontiersin.org |

| InCl₃ | Lewis acid | Effective in specific cases acs.org |

| Solvent | Type | Influence on Reaction Mechanism |

| Ethanol (B145695)/Methanol | Polar Protic | Can stabilize charged intermediates but may hinder nucleophilic attack. nih.govku.edu |

| Acetonitrile (MeCN) | Polar Aprotic | Generally a good solvent for this type of reaction. |

| Polyethylene Glycol (PEG) | Polar Aprotic | Can lead to high yields and facilitates product isolation. nih.govfrontiersin.org |

| Toluene | Non-polar | Can favor specific regioisomeric outcomes. nih.gov |

| Solvent-free | - | Can lead to high reaction rates and yields, environmentally friendly. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-4-phenyl-1H-imidazol-5-amine, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with a multi-component cyclization reaction using benzylamine, phenylacetaldehyde derivatives, and nitrile precursors under acidic conditions to form the imidazole core .

- Step 2 : Employ regioselective functionalization at the 4- and 5-positions of the imidazole ring using protective groups (e.g., Boc for amine protection) to direct substitution .

- Step 3 : Purify intermediates via column chromatography and confirm structures using -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS (expected molecular ion [M+H] at m/z 290) .

- Key Tools : NMR spectroscopy, LC-MS, and thin-layer chromatography (TLC) for reaction monitoring.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL (part of the SHELX suite) for structure refinement, focusing on anisotropic displacement parameters for phenyl and benzyl groups .

- Spectroscopic Validation : Compare experimental IR stretching frequencies (e.g., N-H at ~3400 cm, C=N at ~1600 cm) with DFT-calculated values .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole ring functionalization be addressed?

- Methodology :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance nucleophilic attack at the 5-position .

- Protection Strategies : Use tert-butyloxycarbonyl (Boc) to protect the amine group during electrophilic substitution, followed by deprotection under acidic conditions .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites based on Fukui indices and electrostatic potential maps .

- Key Tools : DFT software, -NMR for tracking substitution patterns.

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodology :

- Data Validation : Cross-check experimental bond lengths (e.g., C-N: 1.34–1.38 Å) and angles with DFT-optimized geometry. Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals .

- Error Analysis : Apply Hamilton’s R-factor ratio test to assess significance of parameter shifts during refinement .

Q. How can pharmacological activity be evaluated for this compound?

- Methodology :

- In Vitro Assays :

- Receptor Binding : Screen against σ1 receptors using -pentazocine displacement assays (IC determination) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM, normalized to DMSO controls .

- Validation : Include positive controls (e.g., haloperidol for σ1) and validate solubility in PBS with 0.1% Tween-80 .

- Key Tools : Radioligand binding kits, flow cytometry for apoptosis analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.